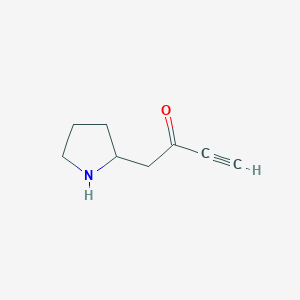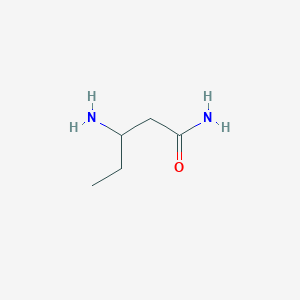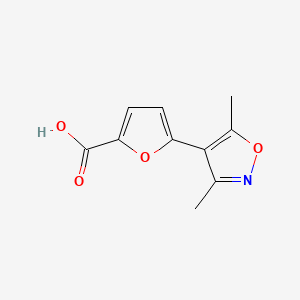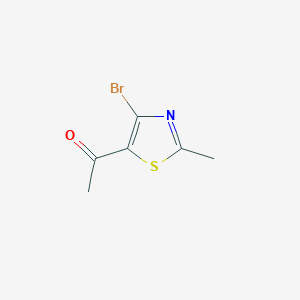![molecular formula C8H16BrNO B13159588 [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C8H16BrNO and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a pyrrolidine ring with a methanol group attached to it. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 3-bromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are also common to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Cyanide ions (CN-), Amines (NH2-)
Major Products Formed:
Oxidation: Aldehydes, Ketones
Reduction: Primary amines, Secondary amines
Substitution: Hydroxyl derivatives, Cyanide derivatives, Amino derivatives
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility .
Biology:
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated organic compounds .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which could lead to the development of new drugs .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
- [1-Methylpyrrolidin-3-yl]methanol
- [1-(3-Chloropropyl)pyrrolidin-3-yl]methanol
- [1-(3-Fluoropropyl)pyrrolidin-3-yl]methanol
Comparison:
Compared to [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol, these similar compounds differ in the halogen atom attached to the propyl group. The presence of different halogens (chlorine, fluorine) can significantly influence the reactivity and biological activity of the compounds. For example, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts .
Propiedades
Fórmula molecular |
C8H16BrNO |
|---|---|
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
[1-(3-bromopropyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H16BrNO/c9-3-1-4-10-5-2-8(6-10)7-11/h8,11H,1-7H2 |
Clave InChI |
DUHBXVDCJOMWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)


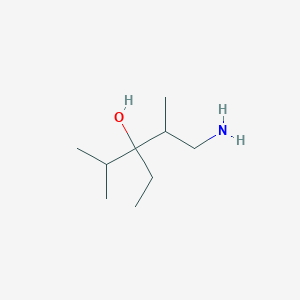
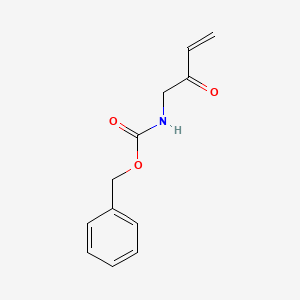
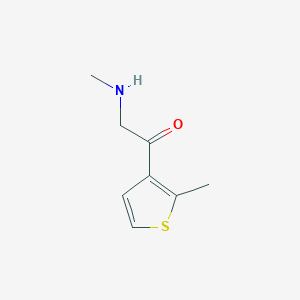
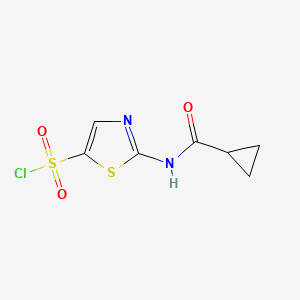
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
